molecular formula C8H10BrNS B13607567 3-((3-Bromothiophen-2-yl)methyl)azetidine

3-((3-Bromothiophen-2-yl)methyl)azetidine

Cat. No.: B13607567
M. Wt: 232.14 g/mol
InChI Key: DHIBNJYGFQBZMM-UHFFFAOYSA-N
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Description

3-((3-Bromothiophen-2-yl)methyl)azetidine is a heterocyclic compound that features both azetidine and bromothiophene moieties Azetidine is a four-membered nitrogen-containing ring, while bromothiophene is a thiophene ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromothiophen-2-yl)methyl)azetidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((3-Bromothiophen-2-yl)methyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

    Substitution: Products include various substituted thiophenes.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated thiophenes.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

3-((3-Bromothiophen-2-yl)methyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)azetidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

3-[(3-bromothiophen-2-yl)methyl]azetidine

InChI

InChI=1S/C8H10BrNS/c9-7-1-2-11-8(7)3-6-4-10-5-6/h1-2,6,10H,3-5H2

InChI Key

DHIBNJYGFQBZMM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=C(C=CS2)Br

Origin of Product

United States

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